An In-depth Technical Guide to the Physicochemical Properties of (2-Chlorophenyl)(3-chlorophenyl)methanone
An In-depth Technical Guide to the Physicochemical Properties of (2-Chlorophenyl)(3-chlorophenyl)methanone
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of (2-Chlorophenyl)(3-chlorophenyl)methanone (CAS No. 77008-58-3), a dichlorinated benzophenone derivative. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from analogous compounds and established analytical methodologies to present a robust framework for its synthesis, purification, and characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's characteristics and the analytical rigor required for its study. We will delve into a proposed synthetic pathway, detailed analytical protocols for isomer differentiation and purity assessment, and predicted spectral properties based on established principles of organic chemistry and spectroscopy.
Introduction: The Significance of Dichlorinated Benzophenones
Benzophenone and its derivatives are a class of organic compounds with significant applications across various scientific and industrial fields. Their utility as photoinitiators in polymer chemistry, as synthons in organic synthesis, and as core scaffolds in medicinal chemistry underscores the importance of understanding their fundamental properties. Dichlorinated benzophenones, in particular, present a unique set of characteristics owing to the influence of the chlorine substituents on the electronic and steric properties of the benzophenone core. The specific isomer, (2-Chlorophenyl)(3-chlorophenyl)methanone, is of interest due to the asymmetric substitution pattern which can influence its crystalline structure, reactivity, and biological activity.
The accurate characterization of (2-Chlorophenyl)(3-chlorophenyl)methanone is paramount, as isomeric impurities can significantly alter the outcome of subsequent reactions or biological assays. The close structural relationship to other dichlorobenzophenone isomers necessitates the use of high-resolution analytical techniques to ensure sample purity and unequivocal identification.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular identity. For (2-Chlorophenyl)(3-chlorophenyl)methanone, this involves understanding its atomic composition and connectivity.
Chemical Identity
| Identifier | Value |
| Systematic Name | (2-Chlorophenyl)(3-chlorophenyl)methanone |
| Common Name | 2,3'-Dichlorobenzophenone |
| CAS Number | 77008-58-3[1] |
| Molecular Formula | C₁₃H₈Cl₂O |
| Molecular Weight | 251.11 g/mol |
| SMILES | C1=CC=C(C(=O)C2=CC(=CC=C2)Cl)C=C1Cl |
| InChI | InChI=1S/C13H8Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H |
Proposed Synthesis: Friedel-Crafts Acylation
A reliable method for the synthesis of benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to aryl ketones. For the synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone, a logical approach involves the acylation of chlorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a suitable inert solvent such as dichloromethane or nitrobenzene.
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Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 3-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.
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Addition of Aromatic Substrate: To the resulting mixture, add chlorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Purification: After removing the solvent under reduced pressure, the crude product should be purified by column chromatography on silica gel to separate the desired 2,3'-isomer from other potential isomers (e.g., 4,3'- and 2,5'-dichlorobenzophenones).
Physicochemical Properties: An Analytical Approach
Due to the scarcity of direct experimental data, this section outlines the experimental methodologies and expected outcomes for the determination of the key physicochemical properties of (2-Chlorophenyl)(3-chlorophenyl)methanone.
Physical State and Appearance
Based on the properties of other dichlorobenzophenone isomers, (2-Chlorophenyl)(3-chlorophenyl)methanone is expected to be a white to off-white crystalline solid at room temperature.
Melting Point Determination
The melting point is a critical indicator of purity.
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Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.
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Seal the pan and place it in the DSC instrument.
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Use an empty, sealed aluminum pan as a reference.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
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The melting point of dichlorobenzophenone isomers can vary significantly. For instance, 4,4'-dichlorobenzophenone has a melting point of 144-147 °C.[2] The melting point of the 2,3'-isomer will be a unique physical constant.
Solubility Profile
Understanding the solubility is crucial for purification, formulation, and biological testing.
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Experimental Protocol: Qualitative Solubility Testing
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To a series of small test tubes, add approximately 10 mg of the compound.
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Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate, hexane) to each tube.
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Observe for dissolution at room temperature and with gentle heating.
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Based on the "like dissolves like" principle and data from related compounds, (2-Chlorophenyl)(3-chlorophenyl)methanone is expected to be poorly soluble in water and soluble in common organic solvents such as chlorinated hydrocarbons, ketones, and esters.[3]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (2-Chlorophenyl)(3-chlorophenyl)methanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The protons on the 2-chlorophenyl ring and the 3-chlorophenyl ring will appear as distinct multiplets in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the chlorine atoms and the carbonyl group.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. Distinct signals are expected for the carbonyl carbon (around 195 ppm), the quaternary carbons attached to the chlorine atoms, and the protonated aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of the chloro and carbonyl substituents.
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Experimental Protocol: NMR Analysis
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Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
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Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1670 cm⁻¹. The exact position will be influenced by the electronic effects of the chlorine substituents. Characteristic C-Cl stretching vibrations will be observed in the fingerprint region (typically below 800 cm⁻¹).
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Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Place a small amount of the solid sample directly on the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
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Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 250 is expected, along with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺). Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to acylium ions such as [C₆H₄ClCO]⁺ (m/z 139) and [C₆H₅Cl]⁺ (m/z 111).
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Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Dissolve a small amount of the sample in a volatile organic solvent.
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Inject an aliquot into the GC-MS system.
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Use a suitable capillary column (e.g., DB-5ms) to achieve chromatographic separation.
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The mass spectrometer will be operated in EI mode, scanning a mass range of, for example, 50-300 amu.
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Chromatographic Purity and Isomer Separation
Given that the synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone can lead to the formation of other dichlorobenzophenone isomers, chromatographic methods are essential for assessing purity and for preparative separation.
Thin Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring reaction progress and for preliminary purity assessment. Different isomers of dichlorobenzophenone can often be separated using appropriate solvent systems. For instance, a mixture of hexane and ethyl acetate in varying ratios can be used as the mobile phase on silica gel plates.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique for both analytical and preparative separation of isomers.
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Experimental Protocol: Reversed-Phase HPLC
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Column: A C18 or C8 reversed-phase column is suitable.
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is commonly used.[3]
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Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm) is appropriate.
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
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Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The retention times of different isomers will vary, allowing for their separation and quantification.
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X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure and crystal packing, single-crystal X-ray diffraction is the gold standard. Obtaining suitable single crystals of (2-Chlorophenyl)(3-chlorophenyl)methanone would provide definitive information on bond lengths, bond angles, and intermolecular interactions. While no public crystal structure is currently available, this remains a key area for future investigation.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of (2-Chlorophenyl)(3-chlorophenyl)methanone. While direct experimental data for this specific isomer is limited, this guide leverages established chemical principles and analytical methodologies to empower researchers to confidently work with this compound. The emphasis on high-resolution analytical techniques for isomer separation and purity assessment is critical for ensuring the reliability of downstream applications in drug discovery and materials science. Further experimental investigation to populate the specific physicochemical data for this compound is highly encouraged and would be a valuable contribution to the chemical sciences.
References
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SIELC Technologies. (n.d.). Separation of 3,4-Dichlorobenzophenone on Newcrom R1 HPLC column. Retrieved February 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78838, Methanone, (2-chlorophenyl)phenyl-. Retrieved February 13, 2026, from [Link]
- Smith, F. P., Bishara, R. H., & Drummond, I. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography.
Sources
- 1. Methanone, (2-chlorophenyl)phenyl- | C13H9ClO | CID 78838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum [chemicalbook.com]
- 3. Separation of 3,4-Dichlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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